molecular formula C10H10ClN3S B1195355 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- CAS No. 110623-24-0

3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-

Cat. No.: B1195355
CAS No.: 110623-24-0
M. Wt: 239.73 g/mol
InChI Key: BQGRNCIJMQGMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and two methyl groups attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acidic or basic conditions to yield the desired triazole compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are often employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A compound with similar structural features but different functional groups.

    Imidazothiazole: Another heterocyclic compound with a similar ring structure but different substituents.

    1,2,4-Triazole Derivatives: Compounds with the same triazole ring but different substituents on the ring.

Uniqueness

3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is unique due to the presence of the chlorophenyl group and the specific arrangement of substituents on the triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

110623-24-0

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

BQGRNCIJMQGMBY-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl

110623-24-0

Synonyms

5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione
MDL 19,660
MDL 19660
MDL-19660

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1:1 mixture of 1-(4-chlorobenzoyl)-2,4-dimethylthiosemicarbazide and pyridine hydrochloride (3.61 g of mixture) from Example 2 and 1 molar aqueous NaHCO3 (100 ml, 1.00×10-1 mole) were stirred and warmed to reflux. After refluxing for 5 hours the reaction was allowed to cool. It was then placed in a refrigerator for several hours before the precipitate was collected by filtration. The collected material was dried partially by suction before being transferred to a desiccator where it was dried at high vacuum. This affords the desired product as a beige powder: 2.01 g (84%). This was purified by flash chromatography and subsequent crystallization from isopropanol yielding small, slightly yellowish plates: 1.74 g (73%), mp 113°-115° C.
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3.61 g
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